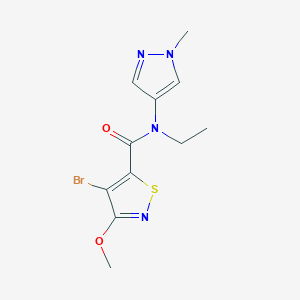
4-bromo-N-ethyl-3-methoxy-N-(1-methylpyrazol-4-yl)-1,2-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-ethyl-3-methoxy-N-(1-methylpyrazol-4-yl)-1,2-thiazole-5-carboxamide is a chemical compound used in scientific research. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
Wirkmechanismus
BPTES inhibits glutaminase by binding to a specific site on the enzyme. This binding causes a conformational change in the enzyme, which prevents it from functioning properly. As a result, glutaminase activity is inhibited, and the production of ATP is decreased.
Biochemical and Physiological Effects:
BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, BPTES has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPTES in lab experiments is its specificity for glutaminase. This allows researchers to study the role of glutaminase in cancer metabolism without affecting other metabolic pathways. However, BPTES has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients will respond to glutaminase inhibition. Finally, the combination of BPTES with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesemethoden
The synthesis of BPTES involves the reaction of 4-bromo-1,2-thiazole-5-carboxylic acid with N-ethyl-N-(4-methoxyphenyl) acetamide in the presence of thionyl chloride. The resulting product is then reacted with 1-methyl-4-(pyrazol-4-yl) piperazine to obtain BPTES.
Wissenschaftliche Forschungsanwendungen
BPTES is used in scientific research to study the role of glutaminase in cancer metabolism. Glutaminase is an enzyme that converts glutamine to glutamate, which is then used in the production of ATP, the energy currency of the cell. Cancer cells have a high demand for ATP, and therefore, they rely heavily on glutaminase for their energy needs. BPTES inhibits glutaminase, which leads to a decrease in ATP production and ultimately, cancer cell death.
Eigenschaften
IUPAC Name |
4-bromo-N-ethyl-3-methoxy-N-(1-methylpyrazol-4-yl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S/c1-4-16(7-5-13-15(2)6-7)11(17)9-8(12)10(18-3)14-19-9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJSISIFLNVBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)C2=C(C(=NS2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
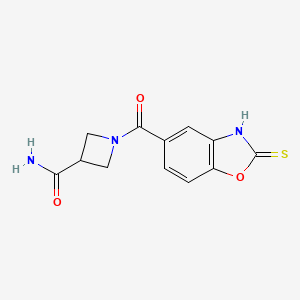
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
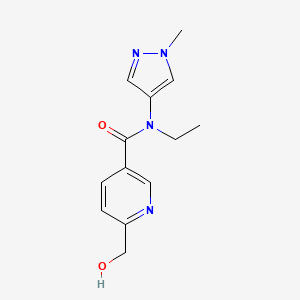

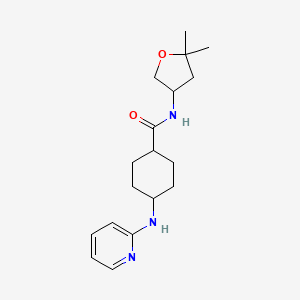
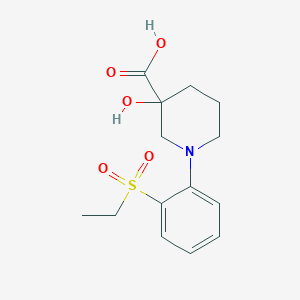
![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)
![N,N-dimethyl-4-[2-(1,2-thiazol-3-yloxy)acetyl]-1,4-diazepane-1-sulfonamide](/img/structure/B7439107.png)
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)